molecular formula C22H22N4O2S B308097 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B308097
M. Wt: 406.5 g/mol
InChI Key: GCNASCQLHUHYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of benzoxazepine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine have been investigated in several studies. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its versatility. It can be used in a variety of assays to investigate its potential therapeutic applications. Another advantage is its relatively low toxicity, which makes it a good candidate for further development as a therapeutic agent. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to investigate its effects on cognitive function and neuronal survival in animal models of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its effects on tumor growth and metastasis in animal models of cancer. Additionally, further studies are needed to investigate its mechanisms of action and potential side effects in humans.

Synthesis Methods

The synthesis of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process. The starting material is 4-bromophenol, which is converted to 4-(cyclopentyloxy)phenol through a Williamson ether synthesis reaction. The resulting compound is then reacted with 2-chloro-3-(methylsulfanyl)propionitrile to form the corresponding intermediate. This intermediate is then cyclized using triethylamine to give the final product.

Scientific Research Applications

The potential therapeutic applications of 6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine have been investigated in several preclinical studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

6-(4-cyclopentyloxyphenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H22N4O2S/c1-29-22-24-21-19(25-26-22)17-8-4-5-9-18(17)23-20(28-21)14-10-12-16(13-11-14)27-15-6-2-3-7-15/h4-5,8-13,15,20,23H,2-3,6-7H2,1H3

InChI Key

GCNASCQLHUHYGM-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC5CCCC5)N=N1

Canonical SMILES

CSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)OC5CCCC5)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.